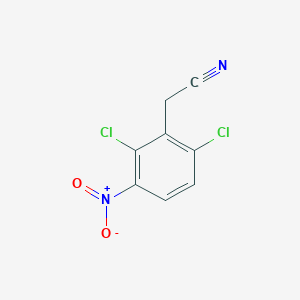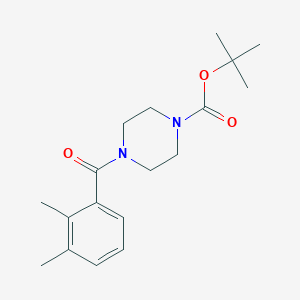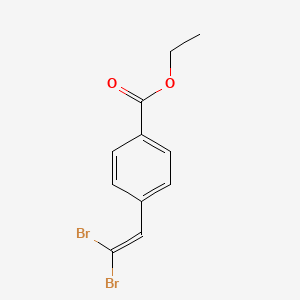
3-(2-Bromoethyl)-5-methoxy-1-methylindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromoethyl)-5-methoxy-1-methylindole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a bromoethyl group at the 3-position, a methoxy group at the 5-position, and a methyl group at the 1-position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)-5-methoxy-1-methylindole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methoxy-1-methyl-1H-indole.
Bromination: The 3-position of the indole ring is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.
Alkylation: The brominated intermediate is then subjected to alkylation with ethylene oxide to introduce the 2-bromoethyl group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Bromoethyl)-5-methoxy-1-methylindole can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The indole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Applications De Recherche Scientifique
3-(2-Bromoethyl)-5-methoxy-1-methylindole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-Bromoethyl)-5-methoxy-1-methylindole involves its interaction with specific molecular targets and pathways. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Chloroethyl)-5-methoxy-1-methyl-1H-indole: Similar structure but with a chloroethyl group instead of a bromoethyl group.
3-(2-Iodoethyl)-5-methoxy-1-methyl-1H-indole: Similar structure but with an iodoethyl group instead of a bromoethyl group.
5-Methoxy-1-methyl-1H-indole: Lacks the bromoethyl group at the 3-position.
Uniqueness
The presence of the bromoethyl group at the 3-position of the indole ring makes 3-(2-Bromoethyl)-5-methoxy-1-methylindole unique. This functional group can participate in a variety of chemical reactions, making the compound versatile for synthetic and research applications.
Propriétés
Numéro CAS |
185558-16-1 |
|---|---|
Formule moléculaire |
C12H14BrNO |
Poids moléculaire |
268.15 g/mol |
Nom IUPAC |
3-(2-bromoethyl)-5-methoxy-1-methylindole |
InChI |
InChI=1S/C12H14BrNO/c1-14-8-9(5-6-13)11-7-10(15-2)3-4-12(11)14/h3-4,7-8H,5-6H2,1-2H3 |
Clé InChI |
QZCLOSCVRVVIJM-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=C1C=CC(=C2)OC)CCBr |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl ((3aS,7aR)-octahydropyrano[3,4-c]pyrrol-3a-yl)carbamate](/img/structure/B8650752.png)










